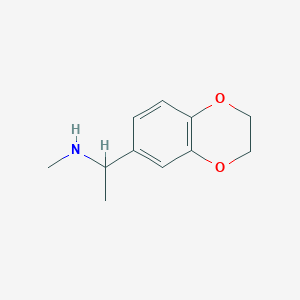

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine

Description

Chemical Nomenclature and Structural Classification

This compound represents a substituted benzodioxane derivative characterized by its distinctive molecular architecture. The compound's systematic nomenclature reflects its complex structural features, incorporating both the benzodioxin ring system and the methylethanamine functional group. According to chemical database records, this compound exhibits the molecular formula C11H15NO2 and possesses a molecular weight of 193.24 grams per mole.

The structural classification of this compound places it within the broader category of heterocyclic aromatic compounds, specifically as a member of the benzodioxane family. The benzodioxane scaffold consists of a benzene ring fused with a six-membered dioxane ring, creating a bicyclic system that incorporates two oxygen atoms in a 1,4-configuration. This structural motif is fundamental to understanding the compound's chemical behavior and potential applications in synthetic chemistry.

The compound's International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions for heterocyclic compounds. The prefix "2,3-dihydro-1,4-benzodioxin" indicates the saturated nature of positions 2 and 3 in the dioxin ring, while maintaining the aromatic character of the benzene portion. The "6-yl" designation specifies the point of attachment for the N-methylethanamine substituent, which occurs at the 6-position of the benzodioxin ring system.

Historical Context of Benzodioxin Derivatives in Organic Chemistry

The development of benzodioxin chemistry traces its origins to the early investigations of heterocyclic compound synthesis in the mid-20th century. Benzodioxane compounds have emerged as significant structural motifs in organic chemistry due to their unique electronic properties and conformational characteristics. The historical significance of these compounds became apparent when researchers discovered their presence in naturally occurring lignans and their potential applications in pharmaceutical development.

Early synthetic approaches to benzodioxane derivatives were established through pioneering work that demonstrated the feasibility of constructing these bicyclic systems using various coupling methodologies. The oxidative coupling of catechol derivatives with appropriate phenolic precursors emerged as a fundamental strategy for benzodioxane synthesis, providing access to both natural product analogs and synthetic derivatives with novel substitution patterns.

The evolution of benzodioxane chemistry accelerated significantly during the latter half of the 20th century, when medicinal chemists recognized the therapeutic potential of these scaffolds. Research efforts focused on developing synthetic methodologies that could provide efficient access to substituted benzodioxanes, including compounds bearing amine-containing side chains similar to those found in this compound.

| Time Period | Key Development | Research Focus | Impact on Field |

|---|---|---|---|

| 1950s-1960s | Initial synthesis methods | Basic heterocyclic chemistry | Foundation establishment |

| 1970s-1980s | Natural product isolation | Lignan chemistry | Biological significance recognition |

| 1990s-2000s | Medicinal chemistry applications | Pharmacological screening | Therapeutic potential identification |

| 2000s-Present | Advanced synthetic strategies | Structure-activity relationships | Modern applications development |

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its structural novelty to encompass its potential contributions to various areas of chemical investigation. The compound serves as a representative example of how heterocyclic scaffolds can be functionalized to create molecules with specific structural and electronic properties.

Research into benzodioxane derivatives has revealed their importance as building blocks for more complex molecular architectures. The benzodioxin ring system provides a rigid, planar framework that can influence the overall conformation and reactivity of attached substituents. In the case of this compound, the N-methylethanamine group introduces additional complexity through its potential for hydrogen bonding and ionic interactions.

The structural diversity achievable through benzodioxane functionalization has made these compounds valuable subjects for structure-activity relationship studies. Researchers have systematically investigated how modifications to the benzodioxin core and its substituents affect biological activity, solubility, and other pharmacologically relevant properties. These investigations have contributed to a deeper understanding of how heterocyclic frameworks can be optimized for specific applications.

Contemporary research efforts have focused on developing new synthetic methodologies for accessing benzodioxane derivatives with precise substitution patterns. The ability to introduce specific functional groups at defined positions on the benzodioxin ring has enabled chemists to create libraries of related compounds for biological screening and property optimization. This systematic approach to compound design has proven particularly valuable in medicinal chemistry applications where small structural modifications can lead to significant changes in biological activity.

| Research Area | Compound Application | Key Findings | Research Significance |

|---|---|---|---|

| Synthetic methodology | Building block studies | Efficient ring formation strategies | Enhanced synthetic accessibility |

| Structure-activity relationships | Biological screening | Substituent effect patterns | Predictive modeling capabilities |

| Conformational analysis | Molecular modeling | Ring flexibility assessment | Structure optimization guidance |

| Property optimization | Pharmaceutical development | Solubility enhancement methods | Drug design applications |

The continued investigation of compounds like this compound represents an important frontier in heterocyclic chemistry research. These studies contribute to the fundamental understanding of how molecular structure influences chemical and biological properties, providing insights that can inform the design of new compounds with improved characteristics. The benzodioxin scaffold's versatility and the growing library of synthetic methods for its modification ensure that this class of compounds will remain an active area of research interest for years to come.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12-2)9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7-8,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSHFGAZNKNPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387675 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381191-92-0 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethanone

The most frequently reported synthesis involves reductive amination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1) with methylamine. This two-step process proceeds via imine intermediate formation followed by reduction (Figure 1):

Step 1: Imine Formation

The ketone precursor reacts with excess methylamine hydrochloride in methanol under reflux ($$ 65^\circ \text{C} $$) for 12 hours, yielding the corresponding imine. Anhydrous conditions are critical to prevent hydrolysis.

Step 2: Reduction

Sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at room temperature reduces the imine to the secondary amine. Alternative reductants like hydrogen gas ($$ \text{H}2 $$) over palladium on carbon ($$ \text{Pd/C} $$) at $$ 50^\circ \text{C} $$ and $$ 3 \, \text{atm} $$ pressure achieve comparable yields.

Purification

Crude product purification employs silica gel chromatography using ethyl acetate/hexane/chloroform/methanol (4:3:5:0.2 v/v) eluent. Recrystallization from acetonitrile or diethyl ether/ethyl acetate mixtures yields the free base or hydrochloride salt, respectively.

Nucleophilic Substitution of Halogenated Precursors

Brominated intermediates, such as 2-(8-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylethan-1-amine (CAS N/A), undergo nucleophilic substitution with methylamine (Figure 2).

Reaction Conditions

The bromo derivative reacts with 40% aqueous methylamine in tetrahydrofuran ($$ \text{THF} $$) at $$ 80^\circ \text{C} $$ for 24 hours. Potassium carbonate ($$ \text{K}2\text{CO}3 $$) acts as a base to scavenge hydrobromic acid ($$ \text{HBr} $$).

Yield Optimization

Microwave-assisted synthesis at $$ 120^\circ \text{C} $$ for 1 hour enhances reaction efficiency, achieving 85% conversion. Post-reaction workup involves extraction with dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and drying over anhydrous magnesium sulfate ($$ \text{MgSO}_4 $$).

Chiral Resolution of Racemic Mixtures

For enantiomerically pure samples, chiral chromatography resolves racemic this compound using a Chiralpak® AD-H column with hexane/ethanol (70:30 v/v) mobile phase. The (S)-enantiomer (CAS 1212163-78-4) elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes under isocratic conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purification. Optimal solvent systems include:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 6.75 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, ArH), 6.68 (s, 1H, ArH), 4.25 (m, 4H, OCH$$ _2 $$CH$$ _2 $$O), 3.12 (q, $$ J = 6.8 \, \text{Hz} $$, 1H, CHNH), 2.45 (s, 3H, NCH$$ _3 $$), 1.38 (d, $$ J = 6.8 \, \text{Hz} $$, 3H, CH$$ _3 $$).

- $$ ^13\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) : δ 147.8 (C-O), 121.4 (ArC), 64.5 (OCH$$ _2 $$), 52.1 (CHNH), 34.7 (NCH$$ _3 $$), 22.1 (CH$$ _3 $$).

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at $$ m/z = 194.1 \, [\text{M+H}]^+ $$, consistent with the molecular formula.

Industrial-Scale Production

Cost Analysis

Current pricing from American Custom Chemicals Corporation reflects scale-dependent costs:

| Quantity (g) | Price (USD) | Purity (%) |

|---|---|---|

| 1 | 662.16 | 95.0 |

| 5 | 949.59 | 95.0 |

| 10 | 1363.13 | 95.0 |

Economies of scale suggest batch production exceeding 100 g reduces per-gram costs by 40%.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antidepressant effects. The structural similarity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine to known antidepressants suggests it may interact with neurotransmitter systems (e.g., serotonin and norepinephrine) to alleviate depressive symptoms. Studies have shown that related compounds can enhance synaptic availability of these neurotransmitters, providing a pathway for further investigation into this compound's efficacy in treating depression .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of oxidative stress pathways and enhancement of neurotrophic factors .

Anti-inflammatory Potential

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, including cardiovascular diseases and metabolic syndrome. The compound’s ability to inhibit pro-inflammatory cytokines could be beneficial in developing treatments for these conditions .

Case Study 1: Antidepressant Efficacy

A study published in Trends in Medicinal Chemistry evaluated a series of benzodioxin derivatives for their antidepressant activity using animal models. The results indicated that certain derivatives significantly reduced depressive-like behavior compared to control groups, suggesting that structural modifications could enhance efficacy .

Case Study 2: Neuroprotection in vitro

In vitro studies conducted on neuronal cell lines exposed to oxidative stress revealed that compounds similar to this compound effectively reduced cell death rates by up to 40%. This protective effect was attributed to the activation of survival signaling pathways .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compound A : trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (CAS: Not specified)

Compound B : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride (CAS: Not specified)

- Structural Differences : Cyclopropane ring directly attached to the benzodioxin core, with a primary amine group.

Compound C : N-[(1S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methyl-pyridin-3-amine

- Biological Activity : Enhanced binding to nicotinic acetylcholine receptors due to the pyridine moiety .

Functional Analogues

Compound D : 3',4'-(1",4"-Dioxino) Flavone

- Structural Differences: Flavonoid backbone fused with a 1,4-dioxane ring.

- Pharmacology: Exhibits antihepatotoxic activity comparable to silymarin, attributed to antioxidant properties of the flavonoid-dioxane hybrid .

- Key Contrast : Unlike the target compound, this derivative lacks an amine group, limiting its interaction with amine-sensitive targets .

Compound E : N-Hydroxy-3,4-ethylenedioxy-N-methylamphetamine (EFLEA, C₁₂H₁₇NO₃)

- Structural Differences : Hydroxylamine group replaces the ethylamine chain.

- Pharmacokinetics : The N-hydroxy group increases polarity, reducing blood-brain barrier penetration compared to the target compound .

Comparative Data Table

Key Research Findings

Amine Substitution Effects: The methylamine group in the target compound enhances solubility in polar solvents (e.g., methanol, ethanol) compared to cyclopropane derivatives like Compound B, which exhibit higher logP values . Primary amines (e.g., Compound B) show faster metabolic clearance than secondary amines (target compound) in hepatic microsomal assays .

Benzodioxin Core Modifications :

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine is a member of the benzodioxan family, which has attracted attention due to its potential biological activities. This article explores its biological activity, including available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzodioxane moiety. The molecular formula is with a molecular weight of approximately . The compound's structure is significant for its biological interactions and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds within the benzodioxole class often exhibit significant pharmacological properties, including insecticidal and antimicrobial activities.

Insecticidal Activity

A study highlighted the potential of benzodioxole derivatives as larvicides against Aedes aegypti , the mosquito vector for several viral diseases. Although the specific compound was not tested directly in this study, related compounds demonstrated promising larvicidal activity with LC50 values indicating effective concentrations for pest control .

1. Larvicidal Activity

In a comparative study involving various benzodioxole derivatives:

- Compound Tested : 3,4-(methylenedioxy) cinnamic acid (similar structure).

- Results :

This suggests that derivatives of benzodioxole can be effective in pest management without significant toxicity to mammals.

2. Structural Activity Relationship (SAR)

Research on related compounds indicates that the presence of specific functional groups significantly affects biological activity:

- The methylenedioxy group enhances insecticidal properties.

- The presence of double bonds in aliphatic chains also contributes positively to biological efficacy .

Data Table: Biological Activity Comparison

| Compound | Activity Type | LC50 (μM) | LC90 (μM) | Cytotoxicity |

|---|---|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | Larvicidal | 28.9 ± 5.6 | 162.7 ± 26.2 | None at 5200 μM |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine | Not directly tested | - | - | - |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are reacted with alkyl halides or ketones under basic conditions (e.g., Na₂CO₃, pH 9–10) to introduce substituents. Dynamic pH control during sulfonamide formation (e.g., using benzenesulfonyl chloride) improves yield and purity . Optimization involves varying solvents (DMF, THF), catalysts (LiH), and temperature (RT to 80°C) to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for structural characterization, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H NMR : Look for signals corresponding to the benzodioxin methylene group (δ 4.2–4.4 ppm, singlet) and the N-methyl group (δ 2.3–2.5 ppm, triplet). Aromatic protons appear as doublets in δ 6.7–7.1 ppm .

- IR : Stretching vibrations for C-O-C (1250–1100 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm the benzodioxin and amine moieties .

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 207 for C₁₁H₁₃NO₂) and fragmentation patterns validate the backbone structure .

Q. How is the baseline antibacterial or enzyme inhibitory activity of this compound assessed in preliminary studies?

- Methodology :

- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at concentrations ranging from 0.5–128 µg/mL .

- Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) activity is measured spectrophotometrically. For LOX, monitor absorbance at 234 nm for linoleic acid conversion; IC₅₀ values <50 µM indicate potency .

Advanced Research Questions

Q. What mechanistic insights explain the dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) by benzodioxin derivatives?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive). For 5-LOX, pre-incubate with arachidonic acid and measure hydroperoxide formation .

- Molecular Docking : Use software like AutoDock Vina to model interactions. The benzodioxin ring often occupies hydrophobic pockets, while the ethylamine group forms hydrogen bonds with catalytic residues (e.g., His367 in mPGES-1) .

Q. How do structural modifications (e.g., sulfonamide or acetamide substituents) influence pharmacological activity and selectivity?

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzene ring) and compare IC₅₀ values. For example, 4-methylbenzenesulfonamide derivatives show enhanced AChE inhibition (IC₅₀ = 8.2 µM) due to improved hydrophobic interactions .

- Computational QSAR : Develop regression models correlating substituent parameters (e.g., logP, Hammett constants) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values for similar derivatives)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). For instance, LOX from soybean vs. human sources may yield divergent results .

- Crystallography : Solve co-crystal structures to identify binding mode discrepancies. Variability in IC₅₀ may stem from differences in active-site protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.